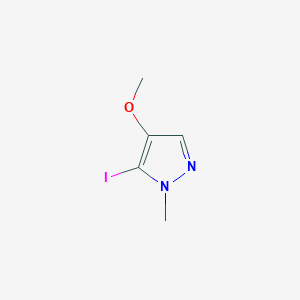

5-Iodo-4-methoxy-1-methyl-1h-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-iodo-4-methoxy-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2O/c1-8-5(6)4(9-2)3-7-8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJYDXMVLNMYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Iodo 4 Methoxy 1 Methyl 1h Pyrazole

Reactions at the Iodine Center: Cross-Coupling Methodologies

The carbon-iodine bond at the C5 position of the pyrazole (B372694) ring is the primary site for introducing molecular complexity. The high reactivity of the iodo-substituent, compared to bromo or chloro analogs, makes it an excellent substrate for numerous palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. For iodopyrazoles, this reaction enables the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester coupling partner. transformationtutoring.commdpi.com Studies on structurally similar 4-iodo-1-methyl-1H-pyrazole demonstrate that high yields can be achieved under microwave irradiation, which significantly shortens reaction times. transformationtutoring.com Catalyst systems such as Pd(PPh₃)₄ or more advanced precatalysts like XPhos Pd G2 are effective, often in combination with bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in solvent mixtures such as dioxane/water. nih.govmdpi.com The versatility of this reaction allows for the synthesis of complex biaryl and heteroaryl pyrazole structures. mdpi.comresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Iodopyrazoles

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 95 |

| 4-Tolylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Toluene | 110 | 92 |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF | 90 | 88 |

While classic Ullmann reactions required harsh conditions, modern ligand-accelerated protocols have expanded their scope significantly. For iodopyrazoles, copper-catalyzed Ullmann-type couplings are particularly useful for forming carbon-heteroatom bonds, such as C-O and C-N linkages. The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols has been achieved using a copper(I) iodide (CuI) catalyst in the presence of a phenanthroline-based ligand. orgsyn.orgmdpi.com This C-O coupling reaction is typically performed with a base like potassium t-butoxide (KOtBu) and can be accelerated by microwave irradiation. orgsyn.org This methodology provides a direct route to 4,5-disubstituted pyrazoles bearing an alkoxy group at the C5 position by reacting 5-iodo-4-methoxy-1-methyl-1H-pyrazole with a suitable alcohol. Similarly, N-arylation of the pyrazole ring nitrogen can be accomplished via Ullmann-type reactions, although this is not a reaction at the C-I bond. mdpi.comresearchgate.net

Table 2: Ullmann-Type C-O Coupling of Iodopyrazoles with Alcohols

| Alcohol | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methanol | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | KOtBu | 130 (MW) | 1 | 75 |

| Ethanol | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | KOtBu | 130 (MW) | 1 | 82 |

| Allyl alcohol | CuI / 3,4,7,8-Tetramethyl-1,10-phenanthroline | KOtBu | 130 (MW) | 1 | 68 |

The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling aryl halides with alkenes. nih.gov This palladium-catalyzed process is effective for the olefination of iodopyrazoles, leading to the synthesis of alkenyl-substituted pyrazoles. Research on 4-iodo-1H-pyrazoles has shown that catalysts like palladium(II) acetate (Pd(OAc)₂) combined with phosphite ligands such as triethyl phosphite (P(OEt)₃) are highly effective. nih.gov The reaction is carried out in the presence of a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the hydrogen iodide generated during the catalytic cycle. nih.govresearchgate.net This method allows for the introduction of various vinyl groups, including acrylates, styrenes, and other activated alkenes, at the C5 position of the pyrazole ring with high stereoselectivity for the trans isomer. nih.govnih.gov

Table 3: Heck Reaction of Iodopyrazoles with Alkenes

| Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 95 |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | 80 | 89 |

| n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | DIPEA | Toluene | 110 | 91 |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. libretexts.org It is a highly effective method for C-C bond formation and is particularly useful for coupling partners that may be sensitive to other methods. For this compound, the Negishi reaction allows for coupling with a wide range of sp³, sp², and sp hybridized carbon centers. libretexts.org Studies on similar iodopyrazole systems have demonstrated successful coupling with benzylzinc halides and various (hetero)aryl zinc reagents. youtube.comlibretexts.org The organozinc species is typically prepared in situ from an organolithium or Grignard reagent and subsequent transmetalation with a zinc salt like zinc chloride (ZnCl₂). The palladium catalyst, often Pd(PPh₃)₄ or PdCl₂(dppf), facilitates the cross-coupling to afford the desired product in good to excellent yields. libretexts.org

Table 4: Negishi Coupling of Iodopyrazoles

| Organozinc Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzylzinc chloride | PdCl₂(PPh₃)₂ | THF | 65 | 85 |

| 2-Furylzinc chloride | Pd(OAc)₂ / XPhos | THF | 25 | 92 |

| p-Tolylzinc chloride | Pd₂(dba)₃ / SPhos | Dioxane | 80 | 90 |

Beyond the aforementioned reactions, the iodo group on the pyrazole ring can participate in other important metal-catalyzed transformations. The Sonogashira coupling is a prominent example, enabling the direct attachment of terminal alkynes to the pyrazole core. commonorganicchemistry.commdma.ch This reaction is co-catalyzed by palladium and copper salts, typically PdCl₂(PPh₃)₂ and CuI, in the presence of an amine base like triethylamine. nih.govmdma.ch It provides a straightforward route to 5-alkynyl-pyrazoles, which are valuable intermediates for further synthetic manipulations.

Another relevant transformation is the Stille coupling , which utilizes organostannane reagents. While less common due to the toxicity of tin compounds, it offers a mild and effective way to form C-C bonds. Palladium catalysts facilitate the coupling of the iodopyrazole with various organostannanes, including vinyl, aryl, and heteroaryl derivatives.

Table 5: Sonogashira Coupling of Iodopyrazoles with Terminal Alkynes

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 93 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 95 |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 87 |

Reactions at the Methoxy (B1213986) Group

The methoxy group at the C4 position of the pyrazole is an aryl methyl ether. This functional group is considerably more stable and less reactive than the carbon-iodine bond. The primary reaction involving this group is ether cleavage, or demethylation, to yield the corresponding 4-hydroxypyrazole derivative.

This transformation is typically achieved under harsh conditions using strong reagents. Boron tribromide (BBr₃) is one of the most effective reagents for cleaving aryl methyl ethers and is often the method of choice. The reaction proceeds via coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This process is highly efficient and can often be carried out at low temperatures (e.g., 0 °C to room temperature) in an inert solvent like dichloromethane (DCM). nih.govcommonorganicchemistry.com BBr₃ is particularly useful as it can selectively cleave methyl ethers without affecting other functional groups, including iodo-substituents.

An alternative, more classical method involves heating the compound with a strong protic acid, such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), often in acetic acid as a co-solvent at reflux temperatures. researchgate.netlibretexts.org This Sₙ2-type reaction involves protonation of the ether oxygen, followed by attack of the halide ion on the methyl carbon. This method provides a direct route to 5-iodo-1-methyl-1H-pyrazol-4-ol, a valuable intermediate for synthesizing compounds with potential biological activities.

Table 6: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodo-1-methyl-1H-pyrazole |

| Phenylboronic acid |

| 4-Tolylboronic acid |

| 2-Thienylboronic acid |

| (E)-Styrylboronic acid |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Palladium(II) acetate (Pd(OAc)₂) |

| XPhos Pd G2 |

| SPhos |

| Potassium carbonate (K₂CO₃) |

| Potassium phosphate (K₃PO₄) |

| Sodium carbonate (Na₂CO₃) |

| Dioxane |

| Dimethylformamide (DMF) |

| Toluene |

| Copper(I) iodide (CuI) |

| 3,4,7,8-Tetramethyl-1,10-phenanthroline |

| Potassium t-butoxide (KOtBu) |

| Methanol |

| Ethanol |

| Allyl alcohol |

| Benzyl alcohol |

| Triethyl phosphite (P(OEt)₃) |

| Triphenylphosphine (PPh₃) |

| Triethylamine (Et₃N) |

| Diisopropylethylamine (DIPEA) |

| Methyl acrylate |

| Styrene |

| n-Butyl acrylate |

| Acrylonitrile |

| Acetonitrile |

| Benzylzinc chloride |

| 2-Furylzinc chloride |

| p-Tolylzinc chloride |

| Dimethylzinc ((CH₃)₂Zn) |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |

| Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) |

| Nickel(II) acetylacetonate (Ni(acac)₂) |

| Tetrahydrofuran (THF) |

| Zinc chloride (ZnCl₂) |

| Phenylacetylene |

| Trimethylsilylacetylene |

| 1-Hexyne |

| Propargyl alcohol |

| Xantphos |

| Piperidine |

| Diisopropylamine (DIPA) |

| Boron tribromide (BBr₃) |

| Dichloromethane (DCM) |

| Hydrobromic acid (HBr) |

| Hydroiodic acid (HI) |

| Acetic acid |

Demethylation Strategies

Demethylation of this compound can be targeted at either the 4-methoxy group (O-demethylation) or the 1-methyl group (N-demethylation).

O-Demethylation: The cleavage of the methyl ether at the C4 position to yield a pyrazol-4-ol derivative is a standard transformation for aryl methyl ethers. This reaction is typically achieved using strong Lewis acids or Brønsted acids.

Boron Tribromide (BBr₃): This is a highly effective and common reagent for cleaving aryl methyl ethers under relatively mild conditions. The reaction is usually performed in an inert solvent like dichloromethane (CH₂Cl₂), often at low temperatures (e.g., -78 °C to room temperature) to control its high reactivity chem-station.comcommonorganicchemistry.com.

Hydrobromic Acid (HBr): Concentrated aqueous HBr can also be used for O-demethylation, although it typically requires harsher conditions, such as heating at elevated temperatures chem-station.comcommonorganicchemistry.comreddit.com.

Reactions at the Pyrazole Nitrogen Atoms

Electrophilic Substitution on Nitrogen

In this compound, the nitrogen atom at the N1 position is already substituted with a methyl group, making it a quaternary, pyrrole-like nitrogen that is part of the aromatic system. The nitrogen atom at the N2 position, however, is a pyridine-like, sp²-hybridized nitrogen. It possesses a lone pair of electrons in an sp² orbital in the plane of the ring, which is not involved in the aromatic sextet. This lone pair makes the N2 atom nucleophilic and basic, rendering it susceptible to attack by electrophiles.

Formation of N-Substituted Pyrazole Derivatives

The nucleophilic character of the N2 nitrogen allows for the formation of N-substituted pyrazole derivatives, specifically N1,N2-disubstituted pyrazolium salts. This reaction, known as quaternization, occurs when the pyrazole is treated with an electrophile, such as an alkyl halide.

For example, reaction with methyl iodide (CH₃I) would result in the N2 atom attacking the electrophilic methyl group. This forms a new N-C bond and results in a cationic species, 1,2-dimethyl-5-iodo-4-methoxypyrazolium iodide nih.gov. This transformation changes the electronic properties of the ring, making it more electron-deficient.

Table 1: Representative Quaternization Reaction

| Reactant | Reagent (Electrophile) | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 1,2-Dimethyl-5-iodo-4-methoxypyrazolium iodide |

Reactions at the Pyrazole Ring Carbons (Excluding Iodine and Methoxy Positions)

Nucleophilic Substitution Reactions

The only available carbon atom on the pyrazole ring of this compound, excluding the positions of the iodo and methoxy groups, is the C3 position. Due to the electron-rich nature of the pyrazole ring, it is generally unreactive towards direct nucleophilic aromatic substitution.

However, functionalization at the C3 position can be achieved indirectly through a deprotonation-substitution sequence. This involves the use of a strong organometallic base, such as n-butyllithium (n-BuLi), to deprotonate the C3-H bond. This step, known as lithiation, generates a highly nucleophilic pyrazol-3-yl lithium intermediate. This intermediate can then react with a wide variety of electrophiles to introduce a new substituent at the C3 position.

Studies on the lithiation of the parent 1-methylpyrazole have shown that under thermodynamic control, deprotonation occurs preferentially at the C5 position nih.gov. However, since the C5 position in the target molecule is already substituted with an iodo group, the C3 position becomes the most likely site for deprotonation by a strong base. This regioselectivity makes the lithiation-electrophilic quench a powerful strategy for synthesizing 1,3,4,5-tetrasubstituted pyrazole derivatives.

Table 2: Potential Functionalization of the C3-Position via Lithiation

| Step 1: Reagent | Step 2: Electrophile | C3-Substituted Product |

|---|---|---|

| n-Butyllithium | Dimethylformamide (DMF) | This compound-3-carbaldehyde |

| n-Butyllithium | Carbon Dioxide (CO₂) | This compound-3-carboxylic acid |

| n-Butyllithium | Bromine (Br₂) | 3-Bromo-5-iodo-4-methoxy-1-methyl-1H-pyrazole |

| n-Butyllithium | Trimethylsilyl chloride ((CH₃)₃SiCl) | 5-Iodo-4-methoxy-1-methyl-3-(trimethylsilyl)-1H-pyrazole |

Electrophilic Aromatic Substitution

The pyrazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is influenced by the number and nature of substituents. In the case of this compound, the C4-methoxy group is a strong activating group, directing electrophiles to the adjacent C5 and C3 positions. However, the C5 position is already substituted with an iodine atom. The C3 position is therefore a likely site for electrophilic attack.

A prominent example of electrophilic aromatic substitution on pyrazoles is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. This reaction is a versatile tool for the functionalization of electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as the electrophile.

While specific studies on the Vilsmeier-Haack reaction of this compound are not extensively documented, the reactivity of analogous 4-methoxypyrazole systems suggests that formylation would readily occur. For instance, the Vilsmeier-Haack reaction has been successfully employed for the dual functionalization of related pyrazole derivatives. Research on 1,3-disubstituted 5-chloro-1H-pyrazoles has shown that formylation occurs at the C4 position. Given the strong activating nature of the methoxy group at C4 in the title compound, electrophilic substitution is anticipated to be facile.

Table 1: Predicted Outcome of Vilsmeier-Haack Formylation

| Starting Material | Reagents | Predicted Product | Position of Formylation |

|---|

The introduction of other electrophiles, such as nitro (NO₂⁺) or halo groups, would also be directed by the C4-methoxy substituent. The precise conditions and outcomes would depend on the specific electrophile and reaction conditions employed.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of a reactive iodine atom at the C5 position makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. The carbon-iodine bond can be readily activated by transition metals, such as palladium, to participate in intramolecular cyclization reactions.

Palladium-catalyzed reactions are a cornerstone in the synthesis of complex heterocyclic frameworks. For instance, intramolecular Heck reactions or direct arylation reactions can be envisioned where a suitably positioned unsaturated moiety on a substituent attached to the pyrazole ring cyclizes onto the C5 position, displacing the iodine atom. While direct examples involving this compound are scarce, the principle is well-established for other iodo-substituted heterocycles.

Furthermore, the iodine atom can be displaced by a nucleophile to introduce a functional group that can subsequently participate in a cyclization reaction. A common strategy for the synthesis of pyrazolo-fused systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, involves the cyclocondensation of a 5-aminopyrazole with a suitable bielectrophilic partner. Although the starting material is an iodo-pyrazole, a two-step sequence involving nucleophilic aromatic substitution of the iodine with an amine, followed by cyclization, presents a viable pathway to these important fused heterocycles.

Table 2: Potential Cyclization Strategies for Fused Heterocycle Synthesis

| Reaction Type | Key Intermediate/Precursor | Fused System |

|---|---|---|

| Palladium-catalyzed Intramolecular Cyclization | Pyrazole with a tethered alkene or alkyne | Polycyclic pyrazole derivatives |

The synthesis of pyrazolo[3,4-d]pyrimidines, for example, can be achieved through the reaction of 5-aminopyrazoles with various reagents that provide the necessary carbon and nitrogen atoms for the fused pyrimidine ring. Similarly, pyrazolo[3,4-b]pyridines can be constructed by reacting 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.

Advanced Spectroscopic Characterization of 5 Iodo 4 Methoxy 1 Methyl 1h Pyrazole

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light corresponds to the energy required to excite bonds to a higher vibrational state.

For 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, the IR spectrum would be dominated by several key stretching and bending frequencies that confirm the presence of its functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (C3-H) | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Methyls) | 2850 - 3000 | Medium-Strong |

| C=N and C=C Ring Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| C-I Stretch | 500 - 600 | Medium-Weak |

Predicted Infrared (IR) absorption bands for this compound.

The aromatic C-H stretch appears at a higher frequency than the aliphatic C-H stretches from the two methyl groups. mdpi.com The pyrazole (B372694) ring itself will have characteristic stretching vibrations for its C=N and C=C bonds. icm.edu.pl The most intense bands are often the C-O stretches from the methoxy (B1213986) group. The C-I stretch is expected at a low wavenumber, in the far-infrared region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₅H₇IN₂O), the monoisotopic mass is 237.96 g/mol . uni.lu

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at m/z 237.9598. Often, adducts with protons ([M+H]⁺) or sodium ([M+Na]⁺) are observed, which would appear at m/z 238.9676 and 260.9495, respectively. uni.lu

The fragmentation pattern in electron ionization (EI-MS) would likely involve the following characteristic losses:

Loss of a methyl radical (•CH₃): A peak at m/z 223 ([M-15]⁺) from the loss of either the N-methyl or O-methyl group.

Loss of CO: A peak at m/z 210 ([M-28]⁺) is possible.

Loss of an iodine atom (•I): A significant peak at m/z 111 ([M-127]⁺).

Ring Cleavage: Pyrazole rings can undergo complex ring-opening and fragmentation pathways, often involving the loss of HCN (27 u) or N₂ (28 u) from fragment ions.

| Ion | m/z (Predicted) | Identity |

| [M+H]⁺ | 238.97 | Protonated Molecular Ion |

| [M+Na]⁺ | 260.95 | Sodiated Molecular Ion |

| [M]⁺ | 237.96 | Molecular Ion |

| [M-CH₃]⁺ | 222.94 | Loss of methyl radical |

| [M-I]⁺ | 110.05 | Loss of iodine radical |

Predicted m/z values for major ions of this compound in Mass Spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass and elemental composition of a compound with high accuracy. This method can differentiate between molecules that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₅H₇IN₂O. HRMS analysis would measure the mass of the molecular ion with a very low margin of error, typically in the parts-per-million (ppm) range. The theoretical monoisotopic mass for this compound is calculated to be 237.96031 Da. uni.lu An experimental HRMS measurement would aim to match this value closely, thereby confirming the elemental formula and distinguishing it from other potential isobaric compounds.

Table 1: Illustrative HRMS Data for C₅H₇IN₂O

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇IN₂O |

| Theoretical Monoisotopic Mass (Da) | 237.96031 uni.lu |

| Expected [M+H]⁺ Ion | 238.96759 uni.lu |

| Hypothetical Measured [M+H]⁺ Ion | 238.96750 |

This interactive table demonstrates how a hypothetical measured value would be compared against the theoretical mass to confirm the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, allowing them to be ionized directly from a solution into the gas phase with minimal fragmentation. The resulting spectrum typically shows the protonated molecular ion [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺.

In the analysis of this compound, ESI-MS would be used to confirm its molecular weight. The technique is often coupled with liquid chromatography (LC-MS) to provide mass data for the compound as it elutes from the column. Based on predictive models, the primary ions expected in a positive-ion mode ESI-MS spectrum would be the protonated molecule and various adducts. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 238.96759 |

| [M+Na]⁺ | 260.94953 |

| [M+K]⁺ | 276.92347 |

Data sourced from predicted values on PubChemLite. uni.lu This interactive table shows the expected mass-to-charge ratios for common adducts.

X-ray Crystallography for Solid-State Structural Determination

For instance, crystallographic studies of other pyrazole derivatives, such as 4-Iodo-1H-pyrazole and 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol, reveal key structural features. nih.govmdpi.com These studies determine the planarity of the pyrazole ring, the dihedral angles between the ring and its substituents, and the nature of intermolecular interactions like hydrogen bonding, which dictate how the molecules pack in the crystal lattice. nih.govmdpi.com If a suitable crystal of this compound were analyzed, it would yield a complete structural model.

Table 3: Illustrative Parameters from a Hypothetical X-ray Crystallography Report

| Structural Parameter | Description | Illustrative Value/Observation |

|---|---|---|

| Crystal System | The geometric classification of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-I, C-O, N-C). | C-I: ~2.10 Å; C-O: ~1.36 Å |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-I). | C4-C5-N1: ~108° |

| Dihedral Angles (°) | Torsion angles describing the rotation around a bond. | Angle between pyrazole ring and methoxy group plane. |

This table presents the type of data that would be obtained from an X-ray crystallography experiment, with illustrative values based on known pyrazole structures.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. In the synthesis of related compounds like 1-methyl-4-iodopyrazole, HPLC analysis is used to monitor the reaction's progress and confirm the purity of the final product, which can reach levels of 98% or higher. google.com A typical method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and detection via UV absorbance. sielc.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. nih.gov As the purified compound elutes from the LC column, it is ionized and its mass-to-charge ratio is determined, confirming that the peak observed in the chromatogram corresponds to the correct molecular weight for this compound. amadischem.com This is invaluable for distinguishing between isomers, which may have similar retention times but are unequivocally identified by their mass.

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns with smaller particle sizes, allowing for faster analysis times and higher resolution. sielc.com This is particularly useful for separating complex mixtures or for high-throughput analysis, providing sharper and better-resolved peaks compared to conventional HPLC. sielc.com

Table 4: Overview of Chromatographic Techniques for Analysis

| Technique | Primary Purpose | Key Information Provided |

|---|---|---|

| HPLC | Purity assessment and quantification | Retention time, peak area (purity percentage) google.com |

| LC-MS | Separation with definitive identification | Retention time, mass-to-charge ratio of the eluting compound nih.gov |

| UPLC | High-resolution separation, fast analysis | Improved peak resolution and reduced run times sielc.com |

Computational Chemistry and Theoretical Studies on 5 Iodo 4 Methoxy 1 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; Møller-Plesset Perturbation Theory, MP2)

Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. For a substituted pyrazole (B372694) like 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used. DFT, particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy for many organic molecules. The MP2 method, a post-Hartree-Fock approach, is often used to provide more accurate results, especially for systems where electron correlation is significant.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, calculations would yield key bond lengths, bond angles, and dihedral angles. The substituents (iodo, methoxy (B1213986), and methyl groups) are expected to cause slight distortions in the planarity of the pyrazole ring compared to its unsubstituted parent.

Once the geometry is optimized, analysis of the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is performed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Table 1: Illustrative Data from a Hypothetical Geometry Optimization and Electronic Structure Calculation

| Parameter | Hypothetical Calculated Value | Description |

|---|---|---|

| N1-N2 Bond Length | ~1.35 Å | Typical pyrazole N-N bond distance. |

| C4-C5 Bond Length | ~1.38 Å | Double bond character within the ring. |

| C5-I Bond Length | ~2.10 Å | Reflects the covalent bond between carbon and iodine. |

| C4-O-C(methyl) Angle | ~118° | Bond angle of the methoxy substituent. |

| HOMO Energy | -6.5 eV | These values determine the molecule's electronic properties and reactivity. |

| LUMO Energy | -1.2 eV | |

| HOMO-LUMO Gap | 5.3 eV | Indicates the molecule's chemical stability and electronic excitation energy. |

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). Theoretical calculations on related 4-halogenated pyrazoles have shown that substituents have a predictable effect on chemical shifts; for instance, an iodine atom generally causes a significant downfield shift in the ¹³C NMR spectrum for the carbon it is attached to.

Similarly, the calculation of harmonic vibrational frequencies can predict the compound's Infrared (IR) spectrum. These calculated frequencies help in assigning the various vibrational modes (stretching, bending, rocking) of the molecule's functional groups, such as C-H, C=N, C-O, and N-N vibrations.

Table 2: Representative Comparison of Predicted vs. Experimental Spectroscopic Data

| Nucleus/Mode | Hypothetical Predicted Shift/Frequency | General Experimental Range/Value |

|---|---|---|

| ¹H NMR (H3) | ~7.5 ppm | Aromatic region, influenced by adjacent N atoms. |

| ¹³C NMR (C5) | ~90 ppm | Strongly shielded by the iodo and methoxy groups. |

| ¹³C NMR (C4) | ~150 ppm | Deshielded by the electronegative oxygen atom. |

| IR (C=O stretch, if applicable) | - | Not present in this molecule. |

| IR (C-H stretch) | ~3000-3100 cm⁻¹ | Typical for aromatic and methyl C-H bonds. |

| IR (C-O stretch) | ~1250 cm⁻¹ | Characteristic of aryl ethers. |

To understand a molecule's reactivity in detail, an analysis of its electron density is performed. Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the charge distribution on the molecule's surface. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the pyridine-like nitrogen (N2) and the oxygen of the methoxy group would likely be regions of high electron density.

Natural Bond Orbital (NBO) analysis provides further insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. Aromaticity, a key feature of the pyrazole ring, can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), which assess the degree of electron delocalization.

Investigation of Tautomerism and Isomerization Pathways

Tautomerism is a critical consideration for many pyrazole derivatives, where a proton can migrate between the two ring nitrogen atoms. However, in this compound, the presence of a methyl group on the N1 nitrogen prevents this type of annular tautomerism.

Computational studies would instead focus on rotational isomerism (conformational analysis), particularly concerning the orientation of the methoxy group relative to the pyrazole ring. By calculating the energy profile of the rotation around the C4-O bond, the most stable conformer and the energy barriers between different conformations can be determined.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic displacement of the iodine atom, computational modeling can be used to locate the transition state (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Table 3: Example of Energy Profile Data for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their ground state. |

| Transition State (TS) | +25.0 | The energy barrier for the reaction. |

| Products | -10.0 | The final products of the reaction (exothermic case). |

Energy Profiles and Kinetic Considerations

A comprehensive understanding of a molecule's reactivity and stability involves the study of its energy profiles and reaction kinetics. This analysis, typically performed using quantum mechanical calculations, maps the energy of a system as its geometry changes, allowing for the identification of stable isomers, transition states, and reaction pathways.

For this compound, such studies could elucidate several key aspects. For instance, computational analysis could determine the rotational energy barrier around the C4-O bond of the methoxy group, revealing the most stable conformation of this substituent relative to the pyrazole ring. Furthermore, kinetic considerations for potential reactions, such as nucleophilic aromatic substitution of the iodine atom, could be modeled to predict activation energies and reaction rates. However, specific peer-reviewed studies detailing these energy profiles and kinetic parameters for this compound are not available at present.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

While a specific MEP map for this compound has not been published, its features can be predicted based on its structure:

Negative Regions (Nucleophilic Centers): Regions of negative potential, typically colored red or yellow, are expected around the nitrogen atom at position 2 (N2) of the pyrazole ring and the oxygen atom of the methoxy group. These sites possess lone pairs of electrons and are thus susceptible to electrophilic attack. A belt of negative potential is also expected around the equatorial region of the iodine atom.

Positive Regions (Electrophilic Centers): A significant region of positive potential, often colored blue, is anticipated on the iodine atom, centered along the C5-I bond axis. This phenomenon, known as a "sigma-hole" (σ-hole), makes the iodine atom an electrophilic center capable of forming halogen bonds. Positive potential would also be found on the hydrogen atoms of the N-methyl group.

Intermolecular Interactions and Supramolecular Assembly

The functional groups present in this compound suggest its capability to form specific and directional intermolecular interactions, which govern its self-assembly in the solid state.

Halogen Bonding: A defining feature of this molecule is the iodine atom at the C5 position. The presence of a positive σ-hole on the iodine allows it to act as a potent halogen bond donor, forming attractive interactions with electron-rich atoms (halogen bond acceptors) such as oxygen or nitrogen. nih.gov This interaction is highly directional and has become a critical tool in crystal engineering and supramolecular chemistry. cymitquimica.comvolochem.com The interplay between hydrogen and halogen bonds can be competitive or cooperative, decisively influencing the final crystal packing. cymitquimica.comuni.lu

The combination of these interactions would likely lead to the formation of complex and stable three-dimensional supramolecular architectures. However, without experimental crystal structure data, the specific assembly remains theoretical.

Molecular Descriptors and Chemoinformatic Analysis

Molecular descriptors are numerical values that encode information about a molecule's structure and are widely used in chemoinformatics, particularly in the early stages of drug discovery to predict properties like bioavailability and membrane permeability. Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds.

Calculated descriptors for this compound are not available in major public databases. The table below outlines these key descriptors and their significance.

| Descriptor | Value | Significance |

| Molecular Formula | C₅H₇IN₂O | Provides the elemental composition of the molecule. |

| Molecular Weight | 238.03 g/mol | The mass of one mole of the substance. |

| Topological Polar Surface Area (TPSA) | N/A | Represents the surface area of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | N/A | Measures the lipophilicity ('oil-loving' nature) of a compound. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. |

| Rotatable Bonds | N/A | The number of bonds that allow free rotation. A higher number is often associated with greater conformational flexibility but potentially lower bioavailability. |

| N/A: Data not available for this specific isomer in searched databases. |

Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. It is an increasingly important parameter in analytical techniques like ion mobility-mass spectrometry (IM-MS) for enhancing confidence in compound identification. CCS values can be measured experimentally or predicted using computational models.

Specific predicted CCS values for this compound are not available. While data exists for the isomer 4-iodo-5-methoxy-1-methyl-1h-pyrazole, it is not transferable due to the different atomic arrangement, which would result in a distinct three-dimensional shape and thus a different CCS value.

The table below is structured to show how predicted CCS data is typically presented for different ion adducts.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 238.9676 | N/A |

| [M+Na]⁺ | 260.9495 | N/A |

| [M-H]⁻ | 236.9530 | N/A |

| [M+K]⁺ | 276.9235 | N/A |

| N/A: Data not available for this specific isomer. m/z values are calculated based on the molecular formula. |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The iodine atom on the pyrazole (B372694) ring is the key to its versatility in organic synthesis. It serves as a "handle" for introducing a wide array of functional groups through well-established cross-coupling reactions. This capability allows chemists to use it as a foundational building block for creating a diverse library of pyrazole-based compounds. researchgate.net Iodinated pyrazoles are frequently employed as precursors for generating highly functionalized organic molecules with significant synthetic and biological relevance. researchgate.net

5-Iodo-4-methoxy-1-methyl-1H-pyrazole is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of intricate heterocyclic systems. The carbon-iodine bond is highly reactive and can readily participate in reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings to form new carbon-carbon bonds. For instance, similar 5-iodopyrazoles have been successfully coupled with various boronic acids (Suzuki-Miyaura reaction) and terminal alkynes (Sonogashira reaction) to yield complex multi-ring systems. nih.gov

The utility of pyrazole precursors in building fused heterocycles is well-documented. For example, functionalized pyrazoles can be converted into precursors that undergo cyclization to form pyrazolo[3,4-d]pyridazines and pyrazolo[5,1-c]triazines. tubitak.gov.tr The specific electronic nature of this compound, influenced by the electron-donating methoxy (B1213986) group, can be harnessed to control the regioselectivity and efficiency of these synthetic routes.

Table 1: Representative Cross-Coupling Reactions with Iodopyrazole Analogs

| Coupling Reaction | Reactants | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole + Phenylboronic acid | Pd(PPh₃)₄ | 5-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 62% | nih.gov |

| Sonogashira | 4-Iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole + Phenylacetylene | Pd(PPh₃)₄, CuI | 4-(Phenylethynyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | 78% | nih.gov |

| C-O Coupling | 4-Iodo-1H-pyrazole + Benzyl alcohol | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline | 4-(Benzyloxy)-1H-pyrazole | 85% | nih.govsemanticscholar.org |

This table showcases the reactivity of iodopyrazoles in common cross-coupling reactions, illustrating the potential synthetic pathways for this compound.

Beyond forming complex heterocycles, this compound serves as an excellent starting point for creating a wide range of functionalized pyrazoles. The iodine atom can be substituted not only with carbon-based groups but also with heteroatoms. Copper-catalyzed C-O and C-N coupling reactions, for instance, allow for the introduction of alkoxy and amino groups, respectively. nih.gov A direct C4-alkoxylation of 4-iodopyrazoles with various alcohols has been achieved using a copper(I) iodide catalyst, demonstrating a powerful method for creating ether linkages. nih.govsemanticscholar.org This methodology is directly applicable to the 5-iodo position of the target compound, enabling the synthesis of novel 5-alkoxy-4-methoxypyrazoles.

Furthermore, the pyrazole ring itself can be functionalized through electrophilic substitution, although the existing substituents will direct the position of any new groups. The inherent reactivity of the pyrazole nucleus, combined with the versatility of the iodo group, provides a dual approach to molecular diversification. nih.gov

Development of Novel Materials with Specific Properties

The pyrazole scaffold is increasingly recognized for its potential in materials science. The unique electronic properties of the pyrazole ring, arising from its aromaticity and the presence of two nitrogen atoms, make it an attractive component for advanced materials.

Pyrazole-containing compounds are being investigated for their use in novel electronic materials. The ability of the pyrazole ring to participate in extended π-conjugated systems makes it a candidate for the development of conductive polymers and organic semiconductors. By using this compound as a building block, it is possible to construct polymers and macromolecules where the pyrazole unit is integrated into a larger conjugated framework. The electron-donating methoxy group and the electron-withdrawing (via inductive effects) iodo group on the pyrazole ring can fine-tune the electronic energy levels (HOMO/LUMO) of the resulting materials, which is a critical aspect in the design of organic electronic devices.

The field of optical materials is another area where pyrazole derivatives show significant promise. Many pyrazole-based compounds exhibit luminescent and fluorescent properties. nih.gov The rigid, planar structure of the pyrazole ring can lead to high quantum yields when incorporated into fluorophores. Furthermore, pyrazole derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The introduction of donor and acceptor groups onto the pyrazole ring can enhance these NLO properties. The subject compound, with its methoxy (donor) and iodo (acceptor-like/heavy atom) substituents, presents an interesting scaffold for designing new NLO materials.

Precursors in Catalyst Development

Pyrazole derivatives are fundamental in coordination chemistry, most notably as precursors to "scorpionate" ligands. These are tridentate ligands that bind to a metal center in a pincer-like fashion. A prime example is the tris(pyrazolyl)methane (Tpm) ligand system. mdpi.com These ligands are synthesized from pyrazole precursors and are used to create stable metal complexes for a wide range of catalytic applications, including C-H bond activation. mdpi.com

This compound can serve as a valuable precursor for creating novel, highly tailored scorpionate ligands. The substituents on the pyrazole ring (iodo, methoxy) would impart specific steric and electronic properties to the resulting ligand and its metal complex. This allows for the fine-tuning of the catalyst's reactivity, selectivity, and stability. For example, a Tpm ligand derived from this compound would have a significantly different electronic environment compared to an unsubstituted version, potentially leading to new catalytic activities.

Advanced Synthesis Strategies for Libraries of New Chemical Entities

The compound this compound serves as a highly valuable and strategically designed scaffold for the rapid generation of diverse chemical libraries. Its intrinsic structural features, particularly the presence of a reactive iodine atom at a specific position, make it an ideal starting point for combinatorial chemistry and the synthesis of new chemical entities (NCEs). The generation of such libraries is a cornerstone of modern drug discovery and materials science, allowing for the systematic exploration of chemical space to identify molecules with desired biological activities or material properties.

The utility of this compound in this context is threefold, based on the specific roles of its substituents:

The 5-Iodo Group : This is the principal site for molecular diversification. The carbon-iodine bond is a well-established and highly reactive handle for a wide array of transition-metal-catalyzed cross-coupling reactions. tandfonline.com Its reactivity is generally higher than the corresponding bromo- or chloro-analogs, often allowing for milder reaction conditions.

The 1-Methyl Group : The methylation at the N1 position of the pyrazole ring is a crucial design element. It effectively blocks this site from participating in undesired side reactions, such as competing N-arylation during cross-coupling. This ensures that functionalization occurs exclusively at the C5 position, eliminating the formation of regioisomeric mixtures and simplifying product purification. nih.govnih.gov

The 4-Methoxy Group : This group serves to modulate the electronic properties of the pyrazole core. The electron-donating nature of the methoxy group can influence the reactivity of the scaffold and the biological properties of the resulting derivatives. nih.gov Furthermore, it presents a latent opportunity for late-stage functionalization; cleavage of the methyl ether could reveal a hydroxyl group for subsequent modifications.

The primary strategy for building a library from this scaffold involves subjecting it to a panel of parallel cross-coupling reactions, where each reaction introduces a new and diverse building block onto the pyrazole core. The most prominent and powerful of these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are prized for their reliability, functional group tolerance, and the vast commercial availability of the required coupling partners (boronic acids, terminal alkynes, and amines).

A systematic approach using these reactions allows for the creation of a large matrix of novel compounds from the single precursor, this compound. This parallel synthesis approach is highly efficient for generating hundreds or thousands of distinct molecules for high-throughput screening.

The table below outlines the key diversification strategies using this scaffold.

| Reaction Type | Coupling Partner | Typical Catalytic System | Typical Base & Solvent | Resulting General Structure | Diversity Introduced |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters (R-B(OR)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) Palladium(II) acetate/Phosphine Ligands (e.g., SPhos, XPhos) | Aqueous Na₂CO₃, K₂CO₃, or K₃PO₄ Dioxane, Toluene, or DMF/Water |  | Varied (hetero)aromatic systems, introducing diverse steric and electronic properties. |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | PdCl₂(PPh₃)₂ / Copper(I) iodide (CuI) | Amine base (e.g., Triethylamine, Diisopropylamine) THF or DMF |  | Linear, rigid alkynyl moieties, useful as linkers or pharmacophores. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R¹R²NH), Anilines, Amides | Pd₂(dba)₃ or Pd(OAc)₂ / Bulky Phosphine Ligands (e.g., BINAP, XPhos, tBuDavePhos) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) Toluene or Dioxane |  | A wide range of amine functionalities, crucial for modulating solubility and forming hydrogen bonds. |

Q & A

Q. What are the standard synthetic routes for preparing 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation reactions using precursors like substituted hydrazines and β-diketones or β-ketoesters. For example, iodination at the 5-position can be achieved by treating 4-methoxy-1-methylpyrazole with iodine monochloride (ICl) in a polar solvent under controlled temperatures (40–60°C) . Yield optimization requires careful stoichiometric ratios, inert atmospheres, and purification via column chromatography. Conflicting reports on iodine source efficiency (e.g., I₂ vs. ICl) suggest systematic screening of reagents is critical .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Key parameters include bond angles, dihedral angles between substituents (e.g., methoxy and methyl groups), and iodine positioning. For example, SCXRD analysis of analogous pyrazoles revealed dihedral angles of 16.83°–51.68° between aromatic rings, impacting electronic properties . Complementary techniques like / NMR and FT-IR validate functional groups and regiochemistry .

Q. What spectroscopic methods are used to characterize purity and stability?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection assesses purity (>95%). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) reveal degradation pathways, such as demethylation of the methoxy group, monitored via LC-MS .

Advanced Research Questions

Q. How do electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

The 5-iodo group acts as a directing moiety in Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) suggest the electron-withdrawing iodine enhances electrophilicity at the 4-methoxy position, enabling regioselective functionalization. However, steric hindrance from the 1-methyl group may reduce catalytic efficiency, necessitating bulky ligands (e.g., XPhos) . Contradictory reports on iodine’s role in Heck reactions require mechanistic studies using kinetic isotope effects .

Q. What contradictions exist in the biological activity data of this compound analogs?

Pyrazole derivatives show mixed results in enzyme inhibition assays. For instance, 5-trifluoromethyl analogs exhibit carbonic anhydrase inhibition (IC₅₀ = 0.8 µM), while iodo-substituted analogs display weaker activity (IC₅₀ > 10 µM) due to reduced hydrogen-bonding capacity . Contradictions may arise from assay conditions (e.g., pH, co-solvents) or protein conformational flexibility, requiring molecular docking and MD simulations to resolve .

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps <4 eV suggest suitability for charge-transfer complexes. QSAR models correlate substituent electronegativity (e.g., iodine vs. chlorine) with bioactivity, but discrepancies in solvation energy calculations highlight the need for implicit/explicit solvent models .

Methodological Considerations

Q. How to resolve conflicting crystallographic data on pyrazole derivatives?

Discrepancies in bond lengths or angles may stem from crystallographic refinement software (e.g., SHELXL vs. Olex2). A 2021 study found SHELXL’s twin refinement module critical for resolving overlapping peaks in iodinated compounds . Always cross-validate with spectroscopic data and report R-factors (<5%) and residual density maps .

Q. What strategies optimize regioselectivity in multi-step pyrazole functionalization?

Protecting group strategies (e.g., silyl ethers for methoxy groups) prevent undesired side reactions during iodination. Microwave-assisted synthesis reduces reaction times (e.g., 30 mins vs. 7 hours) and improves regioselectivity by minimizing thermal degradation .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity for iodinated pyrazoles while others show no effect?

Discrepancies may arise from cell-line specificity (e.g., HeLa vs. MCF-7) or assay interference from iodine’s inherent cytotoxicity. Dose-response curves and counter-screens against non-cancerous cells (e.g., HEK293) clarify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.